molecular formula C14H17NO4 B125140 Methyl 5-[(tert-Butylimino)acetyl]salicylate CAS No. 53942-75-9

Methyl 5-[(tert-Butylimino)acetyl]salicylate

Cat. No.: B125140
CAS No.: 53942-75-9
M. Wt: 263.29 g/mol
InChI Key: PSJNURWCWILCBY-UHFFFAOYSA-N
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Description

Methyl 5-[(tert-Butylimino)acetyl]salicylate is a complex organic compound with a unique structure that includes a tert-butyl group, an iminoacetyl group, and a hydroxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(tert-Butylimino)acetyl]salicylate typically involves the reaction of 2-hydroxybenzoic acid with tert-butylamine and an appropriate acylating agent. The reaction conditions often include the use of a solvent such as methanol or ethanol, and a catalyst like methanesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(tert-Butylimino)acetyl]salicylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(tert-Butylimino)acetyl]salicylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[(tert-Butylimino)acetyl]salicylate involves its interaction with specific molecular targets. The iminoacetyl group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxybenzoate ester can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate: Similar structure but with a benzyloxy group instead of a hydroxy group.

    Methyl 5-(2-tert-butylaminoacetyl)-2-hydroxybenzoate: Similar structure but with an amino group instead of an imino group.

Uniqueness

Methyl 5-[(tert-Butylimino)acetyl]salicylate is unique due to the presence of the iminoacetyl group, which imparts distinct reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)15-8-12(17)9-5-6-11(16)10(7-9)13(18)19-4/h5-8,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJNURWCWILCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CC(=O)C1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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